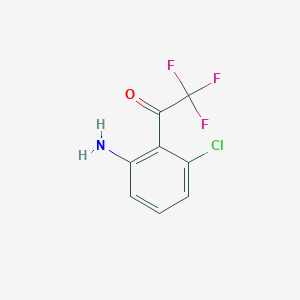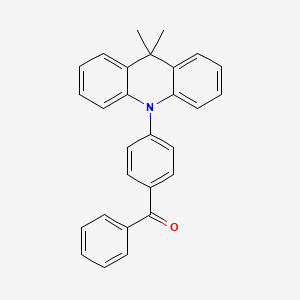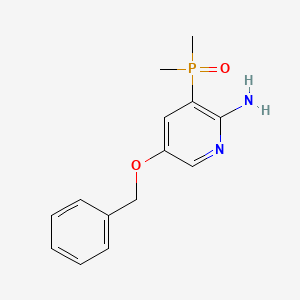
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide is an organic compound with the molecular formula C14H17N2O2P It is a derivative of pyridine, featuring both an amino group and a benzyloxy group attached to the pyridine ring, along with a dimethylphosphine oxide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyridine Core: The initial step involves the formation of the pyridine core, which can be achieved through various cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyridine derivative.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine source under suitable conditions.
Phosphine Oxide Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
科学的研究の応用
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and catalysts.
作用機序
The mechanism of action of (2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide involves its interaction with specific molecular targets. The amino and benzyloxy groups can interact with various enzymes and receptors, modulating their activity. The phosphine oxide moiety can participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity.
類似化合物との比較
Similar Compounds
2-Amino-3-benzyloxypyridine: Similar in structure but lacks the dimethylphosphine oxide group.
3-(Benzyloxy)pyridin-2-amine: Another similar compound with slight variations in the position of functional groups.
Uniqueness
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide is unique due to the presence of the dimethylphosphine oxide group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.
特性
分子式 |
C14H17N2O2P |
|---|---|
分子量 |
276.27 g/mol |
IUPAC名 |
3-dimethylphosphoryl-5-phenylmethoxypyridin-2-amine |
InChI |
InChI=1S/C14H17N2O2P/c1-19(2,17)13-8-12(9-16-14(13)15)18-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H2,15,16) |
InChIキー |
DRCKTHSWSYJSRA-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C)C1=C(N=CC(=C1)OCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B14110890.png)
![N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110896.png)
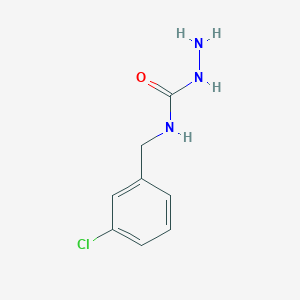
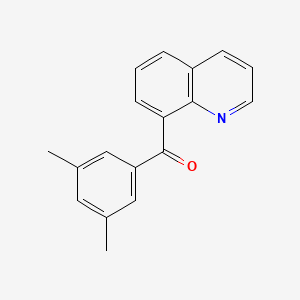

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
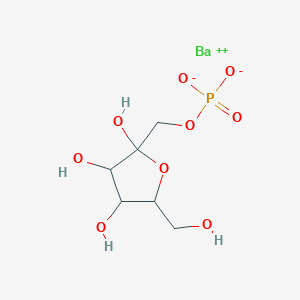
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110914.png)
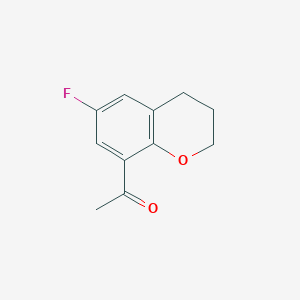
![methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B14110920.png)
![3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide](/img/structure/B14110926.png)
![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14110937.png)
